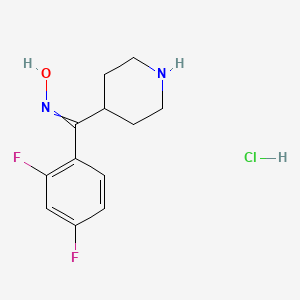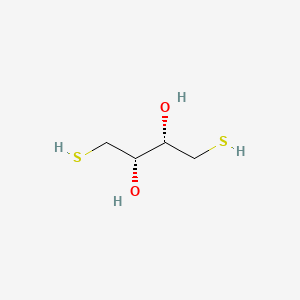
Tetraethoxygermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Tetraethoxygermane can be synthesized through several methods. One common laboratory method involves the reaction of germanium tetrachloride (GeCl4) with absolute ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows :
GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl
The mixture is refluxed for several hours, and the resulting this compound is purified by distillation .
Analyse Chemischer Reaktionen
Tetraethoxygermane undergoes various chemical reactions, including hydrolysis, substitution, and complex formation. When exposed to moisture, it hydrolyzes to form germanium dioxide (GeO2) and ethanol . It can also react with dialkanolamines to form germanium-containing derivatives, such as 2,2-diethoxy-1,3,6,2-dioxazagermocanes and 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro[7.7]pentadecanes, depending on the reactant ratio .
Wissenschaftliche Forschungsanwendungen
Tetraethoxygermane is widely used in scientific research due to its versatility. Some of its applications include:
Microelectronics and Optoelectronics: It serves as a precursor for the deposition of germanium-containing films used in semiconductor devices.
Sol-Gel Processes: It is used as an intermediate in the sol-gel process for the production of optical fibers and photosensitive materials.
Catalysis: It is employed in the synthesis of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism by which tetraethoxygermane exerts its effects is primarily through its ability to form germanium-oxygen bonds. These bonds are crucial in the formation of germanium-containing films and materials. The compound’s reactivity with water and other nucleophiles allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Tetraethoxygermane can be compared with other organogermanium compounds, such as:
Germanium (IV) isopropoxide: Similar to this compound, this compound is used as a precursor in the deposition of germanium-containing films.
Germanium (IV) n-butoxide: This compound is another germanium alkoxide used in similar applications but has a different molecular structure and reactivity profile.
This compound is unique due to its specific reactivity with ethanol and its ability to form stable germanium-oxygen bonds, making it particularly useful in the synthesis of germanium-containing materials .
Eigenschaften
CAS-Nummer |
1465-55-0 |
|---|---|
Molekularformel |
C8H20GeO4 |
Molekulargewicht |
253 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)




